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Introduction
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine

synthesis pathway, a metabolic route crucial for the proliferation of certain cancers. By

catalyzing the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-

phosphohydroxypyruvate, PHGDH diverts glucose metabolites into the synthesis of serine and

downstream products essential for nucleotide synthesis, redox balance, and cell growth.

Elevated PHGDH expression is observed in various malignancies, including triple-negative

breast cancer and melanoma, making it a compelling target for therapeutic intervention.

BI-4916 is a cell-permeable prodrug of the potent and selective NADH/NAD+-competitive

PHGDH inhibitor, BI-4924.[1][2] Upon cellular uptake, BI-4916 is hydrolyzed to its active form,

BI-4924, leading to intracellular enrichment and effective inhibition of PHGDH.[2] These

application notes provide detailed protocols for measuring the inhibition of PHGDH by BI-4916
in both biochemical and cellular contexts.

Data Presentation
The following table summarizes the quantitative data for the PHGDH inhibitor BI-4916.
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Parameter Value
Cell
Line/Conditions

Reference

Biochemical IC50 (as

BI-4924)
3 nM

Recombinant human

PHGDH, high NAD+

(250 µM)

[3]

Cellular IC50

(reduction of ¹³C-

serine)

2000 nM (2 µM)

MDA-MB-468 cells, 72

hr incubation with

[¹³C]glucose

[1]

Signaling and Experimental Workflow Diagrams
To visually represent the key processes, the following diagrams have been generated using

Graphviz.
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Caption: PHGDH signaling pathway and BI-4916 mechanism of action.
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Caption: Workflow for the PHGDH enzymatic assay.
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Caption: Workflow for the cellular serine synthesis assay.
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols
PHGDH In Vitro Enzymatic Assay
This protocol describes a coupled enzymatic assay to measure the activity of recombinant

PHGDH by monitoring the production of NADH. The NADH produced is used by diaphorase to

reduce the non-fluorescent resazurin to the highly fluorescent resorufin.

Materials:

Recombinant human PHGDH enzyme

3-Phosphoglycerate (3-PG), sodium salt

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b606086?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


β-Nicotinamide adenine dinucleotide hydrate (NAD+)

Diaphorase (from Clostridium kluyveri)

Resazurin sodium salt

BI-4916 or BI-4924

Assay Buffer: 30 mM Tris-HCl pH 8.0, 1 mM EDTA

96-well black, flat-bottom plates

Fluorescence plate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of BI-4916 or BI-4924 in DMSO. Create a serial dilution of the

inhibitor in the Assay Buffer.

Prepare stock solutions of 3-PG, NAD+, diaphorase, and resazurin in the Assay Buffer.

Assay Reaction Setup:

In a 96-well plate, add 50 µL of Assay Buffer containing the desired concentration of BI-
4916/BI-4924 or DMSO (vehicle control).

Add 25 µL of recombinant PHGDH enzyme diluted in Assay Buffer to each well.

Pre-incubate the plate at room temperature for 15 minutes.

Initiation of Reaction:

Prepare a substrate mix containing 3-PG, NAD+, diaphorase, and resazurin in Assay

Buffer.

Initiate the reaction by adding 25 µL of the substrate mix to each well. Final concentrations

in a 100 µL reaction volume should be optimized but can be started at:
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3-PG: 0.1 mM

NAD+: 20 µM

Diaphorase: 0.1 U/mL

Resazurin: 10 µM

Data Acquisition:

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

Measure the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm) every

minute for 30-60 minutes in kinetic mode.

Data Analysis:

Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus

time plot for each inhibitor concentration.

Calculate the percent inhibition relative to the DMSO control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Cellular De Novo Serine Synthesis Assay using ¹³C-
Glucose Tracing
This protocol measures the ability of BI-4916 to inhibit de novo serine synthesis in cancer cells

by tracing the incorporation of carbon from uniformly labeled [U-¹³C₆]-glucose into serine using

Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

MDA-MB-468 cells

Complete growth medium (e.g., Leibovitz's L-15 Medium with 10% FBS)[4]
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Labeling medium: Glucose- and serine-free DMEM supplemented with 10% dialyzed FBS,

10 mM [U-¹³C₆]-glucose, and other essential amino acids.

BI-4916

Phosphate-buffered saline (PBS)

Extraction solvent: 80% methanol (ice-cold)

Cell scrapers

Microcentrifuge tubes

LC-MS system

Procedure:

Cell Culture and Treatment:

Seed MDA-MB-468 cells in 6-well plates and allow them to adhere and grow to ~70-80%

confluency.

Treat the cells with a serial dilution of BI-4916 or DMSO (vehicle control) in complete

growth medium for a predetermined time (e.g., 24-72 hours).

Isotope Labeling:

Aspirate the treatment medium and wash the cells once with warm PBS.

Add 1 mL of pre-warmed labeling medium containing the same concentrations of BI-4916
or DMSO as the pre-treatment.

Incubate the cells at 37°C in a CO₂ incubator for a specified time (e.g., 4-8 hours).

Metabolite Extraction:

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
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Place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench

metabolism.

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

Collect the supernatant containing the polar metabolites and dry it under a stream of

nitrogen or using a vacuum concentrator.

LC-MS Analysis:

Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.

Analyze the samples using an LC-MS method optimized for the separation and detection

of amino acids.

Monitor the mass isotopologues of serine (M+0, M+1, M+2, M+3).

Data Analysis:

Integrate the peak areas for each serine isotopologue.

Calculate the fractional contribution of newly synthesized serine from glucose as: (M+3) /

(M+0 + M+1 + M+2 + M+3).

Determine the percent inhibition of de novo serine synthesis for each BI-4916
concentration relative to the DMSO control.

Calculate the cellular IC50 value by plotting percent inhibition against the inhibitor

concentration.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a

cellular environment. The principle is that ligand binding can stabilize a protein against thermal

denaturation.
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Materials:

MDA-MB-468 cells

Complete growth medium

BI-4916

PBS with protease and phosphatase inhibitors

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

PCR tubes or 96-well PCR plate

Thermal cycler

Centrifuge

SDS-PAGE and Western blotting equipment and reagents

Primary antibody against PHGDH

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment:

Culture MDA-MB-468 cells to 70-80% confluency.

Treat the cells with BI-4916 at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for

1-2 hours at 37°C.

Cell Harvesting and Heat Challenge:

Harvest the cells, wash with PBS, and resuspend in PBS containing protease and

phosphatase inhibitors.
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Aliquot the cell suspension into PCR tubes.

Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C

increments) for 3 minutes, followed by cooling on ice for 3 minutes.

Cell Lysis and Fractionation:

Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

aggregated proteins.

Western Blot Analysis:

Carefully collect the supernatant (soluble protein fraction).

Determine the protein concentration of each sample and normalize.

Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody

specific for PHGDH.

Data Analysis:

Quantify the band intensities for PHGDH at each temperature for both BI-4916 and

vehicle-treated samples.

Normalize the intensity of each band to the intensity at the lowest temperature (e.g.,

40°C).

Plot the normalized soluble PHGDH fraction against temperature to generate melt curves.

A shift in the curve to the right for the BI-4916-treated sample indicates target stabilization

and engagement.

Isothermal Dose-Response CETSA: To determine the potency of target engagement (EC50),

treat cells with a range of BI-4916 concentrations and heat all samples at a single temperature

that causes partial denaturation (determined from the melt curve). Analyze the amount of

soluble PHGDH by Western blot and plot against the inhibitor concentration.
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By following these detailed protocols, researchers can effectively measure the inhibition of

PHGDH by BI-4916, providing valuable insights into its mechanism of action and therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b606086?utm_src=pdf-body
https://www.benchchem.com/product/b606086?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7281562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7281562/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Confirming_TP_064_Target_Engagement_with_Cellular_Thermal_Shift_Assay_CETSA.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8698801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8698801/
https://bcrj.org.br/celula/mda-mb-468/
https://www.benchchem.com/product/b606086#measuring-phgdh-inhibition-with-bi-4916
https://www.benchchem.com/product/b606086#measuring-phgdh-inhibition-with-bi-4916
https://www.benchchem.com/product/b606086#measuring-phgdh-inhibition-with-bi-4916
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606086?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

